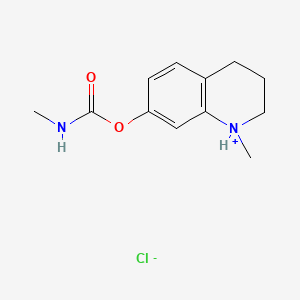
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbamic acid and quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different chemical properties.
Carbamic acid, phenyl ester: Another ester with a phenyl group, used in different applications.
Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a quinoline derivative.
Uniqueness
Carbamic acid, N-methyl-, 1-methyl-1,2,3,4-tetrahydro-7-quinolinyl ester, hydrochloride is unique due to its combination of carbamic acid and quinoline structures. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamic acid esters.
Propiedades
Número CAS |
63982-20-7 |
|---|---|
Fórmula molecular |
C12H17ClN2O2 |
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
(1-methyl-1,2,3,4-tetrahydroquinolin-1-ium-7-yl) N-methylcarbamate;chloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-13-12(15)16-10-6-5-9-4-3-7-14(2)11(9)8-10;/h5-6,8H,3-4,7H2,1-2H3,(H,13,15);1H |
Clave InChI |
MDKZBOUTVQEGHV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC2=C(CCC[NH+]2C)C=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


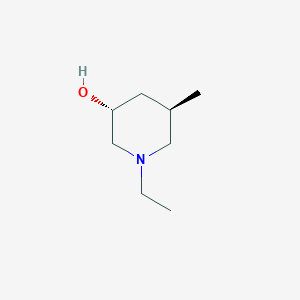
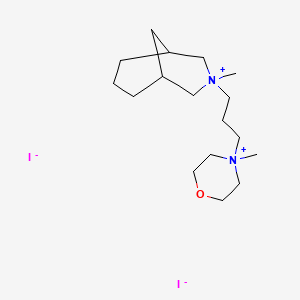
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
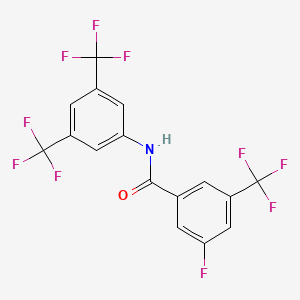



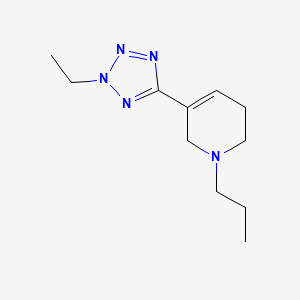
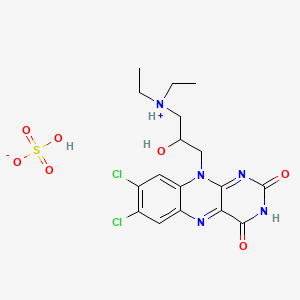
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
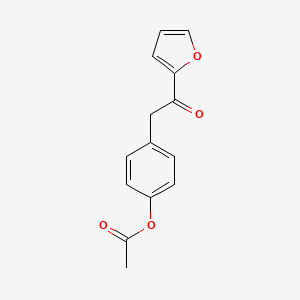
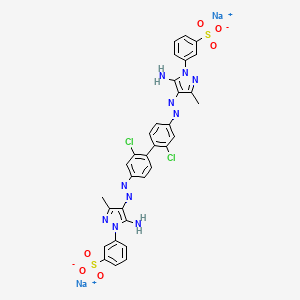
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
